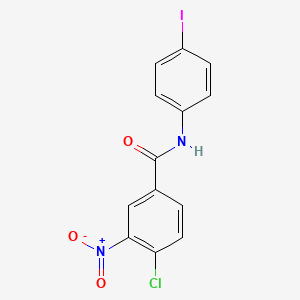
4-chloro-N-(4-iodophenyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlor-N-(4-iodphenyl)-3-nitrobenzamid ist eine organische Verbindung, die einen Benzamid-Kern aufweist, der mit Chlor-, Iod- und Nitrogruppen substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Chlor-N-(4-iodphenyl)-3-nitrobenzamid beinhaltet typischerweise die Reaktion von 4-Chlor-3-nitrobenzoesäure mit 4-Iod-anilin unter spezifischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) in einem geeigneten Lösungsmittel wie Dichlormethan durchgeführt. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion von 4-Chlor-N-(4-iodphenyl)-3-nitrobenzamid kann ähnliche Synthesewege beinhalten, jedoch im größeren Maßstab. Der Prozess wäre auf höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Strömungsreaktoren und automatisierte Systeme zum Einsatz kommen, um eine gleichbleibende Qualität und Effizienz zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
4-Chlor-N-(4-iodphenyl)-3-nitrobenzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Chlor- und Iodgruppen können mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.
Reduktionsreaktionen: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.
Oxidationsreaktionen: Die Verbindung kann Oxidationsreaktionen eingehen, obwohl diese weniger häufig sind.
Häufige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriumiodid in Aceton für den Halogenaustausch.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C) als Katalysator.
Oxidation: Kaliumpermanganat in sauren oder basischen Bedingungen.
Wichtigste gebildete Produkte
Substitution: Bildung von Derivaten mit verschiedenen Substituenten, die die Chlor- oder Iodgruppen ersetzen.
Reduktion: Bildung von 4-Chlor-N-(4-iodphenyl)-3-aminobenzamid.
Oxidation: Bildung verschiedener oxidierter Derivate, abhängig von den verwendeten Bedingungen.
Wissenschaftliche Forschungsanwendungen
4-Chlor-N-(4-iodphenyl)-3-nitrobenzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Für seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der gezielten Ansteuerung spezifischer Signalwege bei der Behandlung von Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-Chlor-N-(4-iodphenyl)-3-nitrobenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann an Redoxreaktionen teilnehmen, während die Chlor- und Iodgruppen die Bindung an bestimmte Proteine oder Enzyme erleichtern können. Die genauen Signalwege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(4-iodophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and iodo groups can facilitate binding to certain proteins or enzymes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Chlor-N-(4-iodphenyl)benzamid
- 4-Chlor-N-(4-iodphenyl)-3-(morpholinosulfonyl)benzamid
- 4-Chlor-N-(4-iodphenyl)-1H-pyrazol-3-carboxamid
Einzigartigkeit
4-Chlor-N-(4-iodphenyl)-3-nitrobenzamid ist aufgrund des Vorhandenseins sowohl von Nitro- als auch von Halogensubstituenten am Benzamid-Kern einzigartig. Diese Kombination von funktionellen Gruppen verleiht eine besondere chemische Reaktivität und potenzielle biologische Aktivität und macht sie zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen.
Eigenschaften
Molekularformel |
C13H8ClIN2O3 |
|---|---|
Molekulargewicht |
402.57 g/mol |
IUPAC-Name |
4-chloro-N-(4-iodophenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C13H8ClIN2O3/c14-11-6-1-8(7-12(11)17(19)20)13(18)16-10-4-2-9(15)3-5-10/h1-7H,(H,16,18) |
InChI-Schlüssel |
TVATUELKEKWHEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















